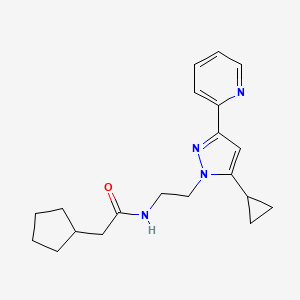

2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-cyclopentyl-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c25-20(13-15-5-1-2-6-15)22-11-12-24-19(16-8-9-16)14-18(23-24)17-7-3-4-10-21-17/h3-4,7,10,14-16H,1-2,5-6,8-9,11-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSROJBSVXXICFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-Cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Molecular Formula : C18H24N4O

- Molecular Weight : 312.41 g/mol

- CAS Number : Not specified in the provided sources.

The compound exhibits biological activity primarily through interactions with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : It has been noted that compounds with similar structures can modulate GPCR activity, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions such as inflammation and pain management .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects. For instance, compounds with similar moieties have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Pharmacological Effects

Research indicates that 2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide may exhibit several pharmacological properties:

- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects, suggesting that this compound may also reduce inflammation through COX inhibition or modulation of cytokine production.

- Analgesic Effects : The potential analgesic properties could be attributed to its action on pain pathways mediated by GPCRs .

Table 1: Summary of Biological Activities

Detailed Research Findings

- In Vitro Studies : In a study examining the anti-inflammatory properties, the compound was tested on human cell lines exposed to inflammatory stimuli. Results indicated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), supporting its potential use in treating inflammatory diseases .

- In Vivo Studies : Animal models treated with the compound exhibited decreased pain responses in formalin tests, suggesting analgesic properties. The mechanism was hypothesized to involve central nervous system pathways related to pain perception .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further studies are required to elucidate its metabolic pathways and clearance rates .

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Modulation

Research indicates that derivatives of pyridin-2-amides, including 2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, act as selective agonists for the cannabinoid receptor type 2 (CB2). This receptor plays a crucial role in modulating immune responses and has been implicated in various inflammatory and pain-related conditions. The compound's ability to selectively activate CB2 suggests potential therapeutic applications in treating chronic pain, inflammation, and neurodegenerative diseases .

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death. This property positions the compound as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of 2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide with its target receptors. These studies reveal that the compound forms stable interactions with the active sites of CB2 receptors and various enzymes involved in microbial metabolism. Such insights are critical for optimizing the compound's structure for enhanced efficacy and reduced side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the cyclopentyl and pyridine moieties can significantly alter biological activity. For instance, variations in substituents on the cyclopropyl group have been shown to enhance receptor selectivity and potency. Understanding these relationships aids in designing more effective derivatives with targeted therapeutic effects .

Pain Management

Given its action on CB2 receptors, 2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide holds promise for developing analgesics that provide pain relief without the psychoactive effects associated with CB1 receptor activation. This could lead to safer alternatives for managing chronic pain conditions .

Anti-inflammatory Applications

The anti-inflammatory properties linked to CB2 receptor activation suggest that this compound could be effective in treating inflammatory diseases such as arthritis or multiple sclerosis. Ongoing research is focused on elucidating its effects in preclinical models of these conditions .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Prabhakar et al., 2024 | Demonstrated strong antimicrobial activity against E. coli and S. aureus | Potential development of new antibiotics |

| Molecular Docking Study | Confirmed high binding affinity to CB2 receptors | Supports use in pain management therapies |

| SAR Analysis | Identified key structural modifications enhancing activity | Guides future drug design efforts |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazole-acetamide framework but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Findings

Aromatic vs. Aliphatic Substituents: The pyridin-2-yl group in the target compound enhances hydrogen bonding and π-π interactions compared to trifluoromethyl or tosyl groups in analogs . This may improve target selectivity in kinase inhibition.

Lipophilicity and Solubility :

- The trifluoromethyl-substituted analog (LogP = 4.1) exhibits higher lipophilicity than the target compound (LogP ~3.2), which could limit aqueous solubility but improve membrane permeability .

Synthetic Complexity :

- The target compound’s synthesis avoids multi-step heterocycle fusion (e.g., pyrrolotriazolopyrazine in ), simplifying production. However, the pyridinyl group necessitates careful regioselective coupling .

Biological Activity Trends :

- While explicit activity data for the target compound are unavailable, analogs with trifluoromethyl groups (e.g., ) show potent enzyme inhibition due to electron-withdrawing effects. The pyridinyl substituent may instead favor receptor antagonism via basic nitrogen interactions .

Research Implications and Limitations

- Structural Optimization : The cyclopentyl group balances lipophilicity and metabolic stability, but its steric effects may hinder binding in some targets.

- Data Gaps : Direct comparative biological data (e.g., IC50 values) are absent in available literature, limiting mechanistic conclusions.

- Synthetic Feasibility : The compound’s synthesis is less complex than fused heterocyclic analogs (e.g., ), but scale-up challenges for pyridinyl-containing intermediates require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.